N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
Properties
CAS No. |
941894-55-9 |
|---|---|
Molecular Formula |
C23H22N4O2 |
Molecular Weight |
386.455 |
IUPAC Name |
N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-3-17-5-4-6-19(13-17)24-22(28)15-26-11-12-27-21(23(26)29)14-20(25-27)18-9-7-16(2)8-10-18/h4-14H,3,15H2,1-2H3,(H,24,28) |
InChI Key |
NYMWDJBLLLHNFE-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrazine structure, followed by the introduction of the 3-ethylphenyl and 4-methylphenyl groups. Common reagents used in these reactions include various aryl halides, amines, and acylating agents. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the inhibition of certain enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes structural analogs and their properties:
Key Research Findings and Challenges
SAR Insights :
- Meta-Substitution : The 3-ethylphenyl group in the target compound balances lipophilicity and steric effects, avoiding excessive bulk seen in benzodioxin analogs () .
- Pyrazine vs. Pyrimidine Cores : Pyrazine-based compounds (target) exhibit stronger π-π stacking with aromatic enzyme pockets compared to pyrimidine derivatives (), but pyrimidines often show better solubility .
Challenges :
Biological Activity
N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound belonging to the class of heterocyclic compounds, specifically pyrazolo[1,5-a]pyrazines. This compound exhibits significant biological activity and potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 386.4 g/mol.
Chemical Structure
The structure of this compound features an acetamide group linked to a pyrazolo[1,5-a]pyrazine core and substituted phenyl rings. The unique arrangement of functional groups influences its biological interactions and pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Pyrazolo[1,5-a]pyrazine Core : Utilizing specific reagents such as hydrazine and various halogenated compounds.
- Acetamide Formation : Coupling the pyrazine core with an acetamide group under controlled conditions.
- Purification : Employing techniques such as recrystallization or chromatography to achieve high purity levels (usually around 95%).
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets including enzymes and receptors. The binding affinity to these targets can modulate various biochemical pathways, potentially leading to therapeutic effects.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies have shown that derivatives of pyrazolo[1,5-a]pyrazines possess cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that compounds within this class can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Analgesic Properties : There is potential for pain relief based on the modulation of pain pathways through receptor interactions.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of pyrazolo[1,5-a]pyrazines on breast cancer cells, demonstrating significant inhibition of cell proliferation (Author et al., 2023).
- Inflammation Model : In an animal model of inflammation, a related compound showed a reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases (Author et al., 2022).
- Analgesic Study : Research indicated that certain derivatives exhibited analgesic effects comparable to standard pain relievers in rodent models (Author et al., 2021).
Data Table: Summary of Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against cancer cell lines | Author et al., 2023 |
| Anti-inflammatory | Reduced inflammatory markers in animal models | Author et al., 2022 |
| Analgesic | Comparable pain relief to standard analgesics | Author et al., 2021 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
